molecular formula C7H2F5NO3 B14046168 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14046168
M. Wt: 243.09 g/mol
InChI Key: RHKJHOBOZATXNG-UHFFFAOYSA-N
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Description

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1,2-difluoro-3-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethoxy makes the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

    Reduction: Amino derivatives.

    Oxidation: Oxidized products such as nitroso compounds.

Scientific Research Applications

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance biological activity and metabolic stability.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene is largely dependent on its chemical structure. The electron-withdrawing nature of the nitro and trifluoromethoxy groups influences its reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-3-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2-Difluoro-4-nitrobenzene: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.

    1,3-Difluoro-2-(trifluoromethoxy)benzene: Has a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,2-difluoro-5-nitro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO3/c8-4-1-3(13(14)15)2-5(6(4)9)16-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKJHOBOZATXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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